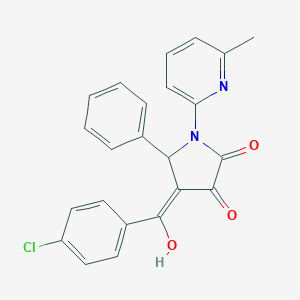![molecular formula C29H23FN2O5 B282275 methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)
methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for developing new drugs and therapies.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has a number of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and preventing viral replication. These effects are thought to be due to the compound's ability to target specific enzymes and proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its specificity. The compound is able to target specific enzymes and proteins, which makes it a valuable tool for studying the underlying mechanisms of various diseases and conditions. However, one limitation of using this compound is its complexity and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate. Some possible areas of focus include:
- Further studies on the compound's anti-inflammatory, anti-cancer, and anti-viral properties
- Development of new drugs and therapies based on the structure and properties of Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Investigation of the compound's potential as a diagnostic tool for various diseases and conditions
- Studies on the compound's interactions with other drugs and therapies
- Development of new synthesis methods to improve the purity and yield of the compound.
Métodos De Síntesis
The synthesis of Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves a multi-step process that requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Some of the most promising research has focused on the compound's ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent.
Propiedades
Fórmula molecular |
C29H23FN2O5 |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
methyl 4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C29H23FN2O5/c1-37-29(36)19-8-6-17(7-9-19)25-24(26(33)18-10-12-21(30)13-11-18)27(34)28(35)32(25)15-14-20-16-31-23-5-3-2-4-22(20)23/h2-13,16,25,31,33H,14-15H2,1H3/b26-24- |
Clave InChI |
KSSJLWQDPYBFRM-LCUIJRPUSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)

![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)
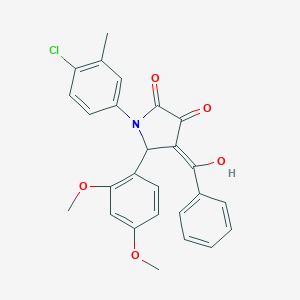

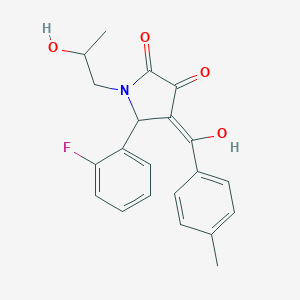
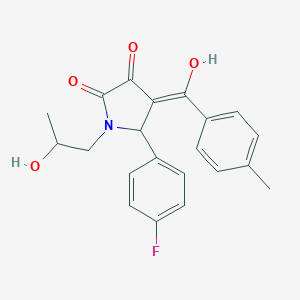
![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)
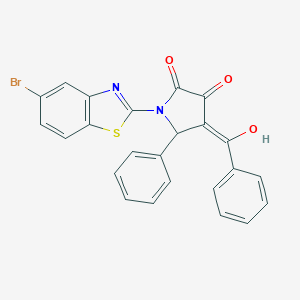
![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282211.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-piperazin-1-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B282212.png)

